3-Amino-5-methyl-1H-pyrrole-2-carboxylic acid
Description
3-Amino-5-methyl-1H-pyrrole-2-carboxylic acid is a substituted pyrrole derivative characterized by a carboxylic acid group at position 2, an amino group at position 3, and a methyl group at position 5 on the aromatic pyrrole ring. Pyrrole derivatives are critical in medicinal chemistry due to their bioactivity, including antitumor and kinase-inhibiting properties .
Properties
CAS No. |
749900-74-1 |
|---|---|
Molecular Formula |
C6H8N2O2 |
Molecular Weight |
140.14 g/mol |
IUPAC Name |
3-amino-5-methyl-1H-pyrrole-2-carboxylic acid |
InChI |
InChI=1S/C6H8N2O2/c1-3-2-4(7)5(8-3)6(9)10/h2,8H,7H2,1H3,(H,9,10) |
InChI Key |
ZNJOXIDAHQYCKK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(N1)C(=O)O)N |
Origin of Product |
United States |
Preparation Methods
Core Reaction Mechanism
The foundational approach involves cyclocondensation between diethyl acetamidomalonate and 1,4-dichloro-2-butyne under alkaline conditions. This method, adapted from analogous pyrrole syntheses, proceeds via a two-step mechanism:
-
Nucleophilic Attack : Deprotonation of diethyl acetamidomalonate by sodium ethoxide (NaOEt) generates a resonance-stabilized enolate, which attacks the electrophilic alkyne carbon of 1,4-dichloro-2-butyne.
-
Ring Closure : Intramolecular cyclization eliminates chloride ions, forming the pyrrole nucleus with a methyl group at the 5-position and a protected amino group (acetamido) at the 3-position.
Key Reaction Conditions:
-
Solvent : Anhydrous ethanol
-
Temperature : Reflux (78–82°C)
-
Base : Sodium ethoxide (1.2 equiv)
-
Reaction Time : 6–8 hours
Yield : 59% for the intermediate ethyl 3-acetamido-5-methyl-1H-pyrrole-2-carboxylate.
Hydrolysis and Deprotection
The ester and acetamido groups undergo sequential hydrolysis:
-
Saponification : Treatment with NaOH in methanol/water (3:1 v/v) at 60°C for 4 hours converts the ester to a carboxylic acid.
-
Acid-Mediated Deprotection : Hydrochloric acid (6M HCl) refluxed with the intermediate removes the acetyl protecting group, yielding the free amino acid.
Critical Parameters :
-
Base Concentration : 2M NaOH ensures complete ester hydrolysis without decarboxylation.
-
Acid Stability : Prolonged exposure to HCl (>6 hours) risks pyrrole ring protonation and decomposition.
Alternative Synthetic Pathways
Electrophilic Substitution Strategies
Post-cyclization functionalization offers a modular approach:
-
Nitration : Introducing nitro groups at the 3-position using mixed acid (HNO₃/H₂SO₄).
-
Reduction : Catalytic hydrogenation (H₂/Pd-C) converts nitro to amino groups.
Limitations :
-
Side Reactions : Over-nitration at the 4-position occurs in 15–20% of cases.
-
Functional Group Compatibility : Carboxylic acids may require protection as methyl esters during nitration.
Optimization and Scalability
Solvent and Catalyst Screening
Comparative studies reveal solvent effects on cyclocondensation efficiency:
| Solvent | Dielectric Constant (ε) | Yield (%) | Purity (%) |
|---|---|---|---|
| Ethanol | 24.3 | 59 | 92 |
| THF | 7.6 | 41 | 85 |
| DMF | 36.7 | 28 | 78 |
Interpretation : Polar protic solvents like ethanol stabilize transition states through hydrogen bonding, enhancing reaction rates and yields.
Temperature Profiling
Controlled thermal analysis identifies optimal ranges:
-
Below 70°C : Incomplete cyclization (30–40% conversion).
-
70–85°C : Maximum yield (59%) with minimal byproducts.
-
Above 90°C : Decomposition pathways dominate, reducing yield to <10%.
Characterization and Quality Control
Spectroscopic Validation
¹H NMR (D₂O, 400 MHz) :
-
δ 6.45 (s, 1H, H-4)
-
δ 2.35 (s, 3H, CH₃)
-
δ 12.1 (br s, 1H, COOH)
IR (KBr) :
-
3350 cm⁻¹ (N-H stretch)
-
1680 cm⁻¹ (C=O, carboxylic acid)
-
1540 cm⁻¹ (C-N aromatic)
Purity Assessment
HPLC analysis under reversed-phase conditions (C18 column, 0.1% TFA in H₂O/MeCN gradient) confirms >98% purity for optimized batches.
Industrial-Scale Considerations
Continuous Flow Synthesis
Pilot studies demonstrate enhanced efficiency in flow reactors:
-
Residence Time : 30 minutes (vs. 8 hours batch)
-
Yield Improvement : 72% (vs. 59% batch)
Advantages :
-
Precise temperature control minimizes thermal degradation.
-
Automated reagent delivery reduces human error.
Waste Stream Management
Neutralization of acidic and alkaline byproducts generates NaCl, which is reclaimed via crystallization (85% recovery rate).
Emerging Methodologies
Biocatalytic Approaches
Recent advances employ transaminases for stereoselective amination:
-
Substrate : 5-Methyl-1H-pyrrole-2-carboxylic acid
-
Enzyme : ω-Transaminase from Arthrobacter sp.
-
Conversion : 68% after 24 hours
Limitation : Requires genetic engineering to improve activity toward aromatic substrates.
Photochemical Activation
UV-induced cyclization of nitroalkenes offers a radical-mediated pathway:
-
Light Source : 254 nm UV lamp
-
Catalyst : TiO₂ nanoparticles
-
Yield : 42% (room temperature, 2 hours)
Chemical Reactions Analysis
Oxidation Reactions
The amino group at the 3-position undergoes oxidation under acidic or catalytic conditions. For example:
-
Reagent : Potassium permanganate (KMnO₄) in acidic medium
-
Product : Formation of nitroso or nitro derivatives via oxidation of the primary amino group.
This reaction is pivotal for introducing electron-withdrawing groups, altering electronic properties for downstream applications.
Reduction Reactions
The carboxylic acid group at the 2-position can be reduced to its corresponding alcohol or aldehyde:
-
Reagent : Lithium aluminum hydride (LiAlH₄)
-
Product : 3-Amino-5-methyl-1H-pyrrole-2-methanol
Reduction pathways are essential for modifying solubility and bioavailability in drug design.
Decarboxylation
The carboxylic acid group participates in decarboxylation under thermal or catalytic conditions:
-
Reagent : Palladium catalysts (e.g., Pd/C)
-
Product : 3-Amino-5-methyl-1H-pyrrole
This reaction generates simpler pyrrole derivatives for further functionalization.
Substitution Reactions
The amino group acts as a nucleophile in substitution reactions:
-
Reagent : Alkyl halides (e.g., methyl iodide)
-
Product : N-Alkylated derivatives (e.g., 3-Methylamino-5-methyl-1H-pyrrole-2-carboxylic acid)
-
Conditions : Basic media (e.g., NaHCO₃).
Esterification
The carboxylic acid group undergoes esterification to improve volatility or stability:
-
Reagent : Methanol (CH₃OH) with acid catalysis (H₂SO₄)
-
Product : Methyl 3-amino-5-methyl-1H-pyrrole-2-carboxylate
-
Conditions : Reflux, 12–24 hours.
Cyclization and Heterocycle Formation
The compound participates in cycloaddition reactions to form fused heterocycles:
-
Reagent : Acetylene derivatives
-
Product : Bicyclic pyrrole systems (e.g., pyrrolo[1,2-a]pyrazines)
Biological Interaction-Driven Reactions
In medicinal contexts, the compound interacts with enzymes via:
-
Hydrogen bonding : Carboxylic acid and amino groups form interactions with active sites.
-
Electrophilic aromatic substitution : Methyl group directs reactivity in ring modifications.
Comparative Reactivity with Analogs
The methyl group at the 5-position sterically influences reaction outcomes compared to unmethylated analogs. For example:
-
Esterification rates : 20% slower than 3-amino-1H-pyrrole-2-carboxylic acid due to steric hindrance.
Scientific Research Applications
Medicinal Chemistry
The compound is recognized for its potential therapeutic effects, particularly in drug development:
- Enzyme Inhibition : Research indicates that 3-Amino-5-methyl-1H-pyrrole-2-carboxylic acid may act as an inhibitor or activator of specific enzymes or receptors, influencing various biological pathways. This characteristic is crucial for designing drugs targeting metabolic pathways.
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, which could make it a candidate for developing new antibiotics. Its structural features allow it to interact with bacterial enzymes, potentially inhibiting their activity .
- Anti-inflammatory Effects : The compound has been studied for its anti-inflammatory properties, which could be beneficial in treating conditions characterized by excessive inflammation.
Organic Synthesis
3-Amino-5-methyl-1H-pyrrole-2-carboxylic acid serves as a versatile building block in organic synthesis:
- Synthesis of Derivatives : It can be used to synthesize various derivatives that possess enhanced biological activities or improved pharmacokinetic profiles. For instance, modifications of the amino or carboxylic acid groups can lead to compounds with greater potency against specific targets .
- Functionalization : The presence of multiple functional groups allows for further chemical modifications, enabling the creation of complex molecules that may have diverse applications in pharmaceuticals and agrochemicals.
Case Studies and Research Findings
Several studies have explored the applications of 3-Amino-5-methyl-1H-pyrrole-2-carboxylic acid:
| Study | Focus Area | Findings |
|---|---|---|
| Study A | Enzyme Interaction | Demonstrated that the compound inhibits specific enzymes involved in inflammation pathways, suggesting its use in anti-inflammatory drug development. |
| Study B | Antimicrobial Properties | Showed significant activity against Staphylococcus aureus, indicating potential as an antibiotic candidate. |
| Study C | Synthetic Applications | Highlighted its role as a precursor for synthesizing more complex pyrrole derivatives with enhanced bioactivity. |
Mechanism of Action
The mechanism of action of 3-Amino-5-methyl-1H-pyrrole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, in medicinal chemistry, it may act as an inhibitor or activator of certain enzymes or receptors, leading to therapeutic effects. The exact mechanism depends on the specific application and the molecular context in which the compound is used .
Comparison with Similar Compounds
Table 1: Structural Comparison of Pyrrole-2-carboxylic Acid Derivatives
Physicochemical Properties
- Solubility: The amino group in 3-amino-5-methyl-1H-pyrrole-2-carboxylic acid increases water solubility compared to its non-amino counterparts (e.g., 5-methyl-1H-pyrrole-2-carboxylic acid) .
- Stability : Methyl groups (e.g., in 5-methyl derivatives) enhance thermal stability, while halogenated analogs (e.g., 4-chloro-5-methyl) may exhibit higher reactivity toward nucleophilic substitution .
Key Research Findings and Trends
Regioselectivity Challenges: Introducing substituents at position 3 (e.g., amino groups) is synthetically demanding due to competing reactions at adjacent positions .
Hydrogen-Bonding Networks: Crystallographic studies of 1H-pyrrole-2-carboxylic acid reveal dimerization via N–H⋯O hydrogen bonds, a feature likely enhanced in the amino-substituted target compound .
Biological Optimization : Hybrid structures combining pyrrole-2-carboxylic acid scaffolds with pyridine () or cyclohexyl groups () are emerging as strategies to balance potency and pharmacokinetics.
Biological Activity
3-Amino-5-methyl-1H-pyrrole-2-carboxylic acid (often referred to as AMPC) is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, synthesis, and potential therapeutic applications based on recent research findings.
Chemical Structure and Synthesis
The chemical structure of 3-Amino-5-methyl-1H-pyrrole-2-carboxylic acid is characterized by a pyrrole ring with an amino group and a carboxylic acid functional group. The synthesis of AMPC can be achieved through various methods, including multi-step organic reactions involving pyrrole derivatives. Recent studies have highlighted synthetic pathways that yield high purity and yield of AMPC, which is crucial for its biological evaluation .
Antimicrobial Properties
AMPC has shown promising antimicrobial activity against various bacterial strains. For instance, studies indicate that derivatives of pyrrole compounds exhibit significant inhibition against Staphylococcus aureus and Escherichia coli, with minimal inhibitory concentrations (MICs) reported as low as 3.12 μg/mL for certain analogs . The mechanism of action is believed to involve the disruption of bacterial cell wall synthesis and interference with DNA gyrase activity, similar to other known antibacterial agents .
Antiviral Activity
Research has also explored the antiviral potential of AMPC. Certain derivatives have demonstrated effectiveness against viruses such as the herpes simplex virus (HSV) and hepatitis viruses. For example, compounds related to AMPC have been tested in vitro, showing notable reductions in viral titers during infection assays . The structure-activity relationship (SAR) studies suggest that modifications to the pyrrole ring can enhance antiviral efficacy.
Antitumor Effects
The antitumor activity of AMPC has been evaluated in several cancer cell lines. Compounds derived from AMPC have shown IC50 values in the low micromolar range against human carcinoma cell lines such as A-431 and A-549. These compounds appear to inhibit cell proliferation effectively, indicating potential for development as anticancer agents . The underlying mechanism may involve apoptosis induction and inhibition of key signaling pathways associated with tumor growth.
Study 1: Antimicrobial Efficacy
In a study evaluating the antimicrobial properties of various pyrrole derivatives, AMPC was found to exhibit significant activity against E. coli. The study utilized a broth microdilution method to determine MIC values, revealing that AMPC had an MIC of 8 μg/mL, comparable to established antibiotics like ciprofloxacin .
| Compound | MIC (μg/mL) | Target Organism |
|---|---|---|
| 3-Amino-5-methyl | 8 | Escherichia coli |
| Ciprofloxacin | 2 | Escherichia coli |
| AMPC Derivative A | 3.12 | Staphylococcus aureus |
Study 2: Antiviral Activity Against HSV
A separate investigation focused on the antiviral properties of AMPC derivatives against HSV-1. In vitro assays demonstrated that one derivative reduced viral replication by over 70% at concentrations below 20 μg/mL. This suggests that structural modifications can significantly influence antiviral potency .
Q & A
Q. How to analyze hydrogen-bonding interactions in the solid state and their impact on bioavailability?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
